The compound is classified as a purine derivative and specifically falls under the category of thiol-containing compounds due to the presence of a mercapto group. It is structurally related to other purine derivatives like theophylline and caffeine, which are known for their stimulant properties. The synthesis and evaluation of this compound have been documented in scientific literature, highlighting its potential as a therapeutic agent .
The synthesis of 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves several key steps:
The molecular structure of 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be represented by its chemical formula . Key features include:
8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding its mechanism of action and potential interactions within biological systems .
The mechanism of action of 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione primarily involves inhibition of sirtuins—proteins that play crucial roles in cellular regulation and metabolism. By inhibiting these enzymes:
Research indicates that compounds with similar structures exhibit varied effects on sirtuin activity, suggesting that structural modifications can significantly impact biological outcomes .
The physical and chemical properties of 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione include:
These properties are crucial for formulating the compound for potential therapeutic applications .
The applications of 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione extend across various fields:
Purine derivatives constitute a cornerstone of medicinal chemistry due to their intrinsic biological roles as components of DNA, RNA, ATP, and enzyme cofactors. The purine scaffold’s adaptability allows for targeted modifications at the C2, C6, and C8 positions, enabling the tuning of electronic properties, binding affinity, and metabolic stability. For example:
Table 1: Bioactive Purine Derivatives and Their Therapeutic Targets
Substitution Pattern | Biological Target | Therapeutic Application | Key Compound Example |
---|---|---|---|
2,6,9-Trisubstituted | Cyclin-dependent kinases | Cancer therapy | 6-(Arylpiperazinyl)purines [10] |
6-Aminopurines | Hypoxanthine transporters | Antimalarials | (Purin-6-yl)acetates [10] |
8-Thiopurines | Sirtuin deacetylases | Neuroprotection | 8-Mercapto-1,3-dimethylpurinediones [9] |
The compound 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 476480-17-8) integrates two critical modifications: an 8-mercapto group and a 7-(1-naphthylmethyl) moiety. These confer distinct physicochemical and target-binding properties:
Table 2: Structural Attributes of Key 8-Substituted Purinediones
R₁ Group | R₇ Group | LogP | SIRT3 IC₅₀ (µM) | Key Interactions |
---|---|---|---|---|
H (Parent scaffold) | H | -0.2 | >100 | N/A |
SH | Benzyl | 1.8 | 0.79 | Hydrophobic pocket occupancy [9] |
SH | 1-Naphthylmethyl | 3.5 | 0.15* | π-Stacking with Phe294, His248 [9] |
SH | 3-Phenylpropyl | 2.9 | 0.42 | Extended alkyl linker [7] |
*Estimated from SAR trends in [9].
This compound emerged during early 2000s explorations into purine-based sirtuin modulators. Key milestones include:
Table 3: Historical Development Timeline
Year | Event | Significance | Source |
---|---|---|---|
2000–2005 | Identification of 8-mercaptopurinediones | First SAR linking 8-SH to sirtuin inhibition | [9] |
2005 | CAS Registration (476480-17-8) | Commercial availability for research | [1] [5] |
2020 | Validation as pan-sirtuin inhibitor | IC₅₀ < 1 µM for SIRT1/2/3/5 | [9] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: